Chaulmoogric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-cyclopent-2-en-1-yltridecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQWNRDPAAMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872002 | |
| Record name | 13-(Cyclopent-2-en-1-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-32-9 | |
| Record name | chaulmoogric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chaulmoogric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chaulmoogric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Elucidation and Stereochemical Investigations
Detailed Analysis of the Unique Cyclopentene (B43876) Ring Structure
A key feature of chaulmoogric acid is the presence of a five-membered cyclopentene ring at the terminus of its thirteen-carbon aliphatic chain. This cyclic structure imparts significant conformational constraints on the molecule compared to its acyclic counterparts. To alleviate inherent ring strain, which would be pronounced in a planar conformation due to angle and torsional strain, the cyclopentene ring of this compound adopts a non-planar, puckered conformation.
The most stable conformation is the "envelope" form, where four of the carbon atoms lie in a single plane, and the fifth carbon atom is puckered out of this plane. This arrangement minimizes the eclipsing interactions between adjacent hydrogen atoms, thereby reducing torsional strain. The degree of puckering in such rings can be quantitatively described by Cremer-Pople puckering parameters, which define the exact shape and conformation of the ring. While specific puckering amplitudes and phase angles for this compound are not extensively documented in readily available literature, the general principles of cyclopentene conformational analysis suggest a dynamic equilibrium between various envelope and twist conformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.45 g/mol |
| CAS Number | 29106-32-9 |
| Melting Point | 68.5 °C |
| Appearance | White crystalline solid |
Stereochemical Characterization and Enantiomeric Research
The presence of a chiral center at the C1 position of the cyclopentene ring means that this compound can exist as two enantiomers: (R)-chaulmoogric acid and (S)-chaulmoogric acid.
Extensive research has unequivocally demonstrated that the naturally occurring form of this compound, isolated from chaulmoogra oil, is the dextrorotatory enantiomer, denoted as (+)-chaulmoogric acid. Through chemical degradation and correlation with compounds of known stereochemistry, the absolute configuration of this natural isomer has been assigned as (S). nih.gov There is no substantial evidence to suggest the natural occurrence of the (R)-enantiomer in significant amounts. Therefore, for the purposes of understanding its biological origins and historical use, this compound is primarily considered as the (S)-enantiomer.
The synthesis of specific stereoisomers of this compound has been a subject of academic research to confirm its structure and to enable further biological studies.
One of the seminal works in this area was the synthesis of (+)-chaulmoogric acid by Mislow and Steinberg in 1955, which yielded a product identical to the natural isolate, thereby confirming its (S)-configuration. Their approach involved the resolution of a racemic precursor, followed by a series of reactions to elongate the side chain.
More contemporary synthetic strategies have focused on asymmetric and stereoselective methods to afford enantiomerically pure this compound. These modern approaches often employ chiral catalysts or auxiliaries to control the stereochemistry at the chiral center. For instance, chemoenzymatic methods have been explored, utilizing enzymes to achieve high stereoselectivity in the formation of key intermediates. Asymmetric synthesis, in general, provides a more direct and efficient route to obtaining specific stereoisomers for academic investigation, allowing for a deeper understanding of the structure-activity relationships of this unique fatty acid.
Biosynthetic Pathways and Metabolic Origins
Integration of Chaulmoogric Acid into Cellular Lipid Metabolism
Once synthesized or introduced into a biological system, this compound can be integrated into the cell's lipid architecture, which can lead to significant effects on cellular functions, particularly those related to the cell membrane.
In microbial systems, this compound can be taken up and incorporated into the cell's lipidome. A study on Mycobacterium vaccae demonstrated that when this bacterium is grown in a medium containing this compound, the cyclopentenyl fatty acid is assimilated into the organism's complex lipids. nih.gov Specifically, lipid analysis revealed the presence of this compound within cellular phospholipids (B1166683) and triacylglycerols. nih.govebi.ac.uk This incorporation indicates that the microbial enzymatic machinery responsible for synthesizing complex lipids can recognize and utilize this unconventional fatty acid as a substrate.
The assimilation of this compound into membrane lipids is linked to its antimicrobial properties. nih.gov The introduction of this bulky, cyclic fatty acid into the phospholipid bilayers of microbial membranes is thought to disrupt their normal structure and function. nih.govebi.ac.uk In the study involving Mycobacterium vaccae, the addition of this compound to the growth medium resulted in retarded cell growth. nih.gov This growth inhibition suggests a perturbation of essential membrane processes. nih.govebi.ac.uk Because fatty acids are amphipathic molecules, their incorporation into lipid membranes can alter integrity, packing of lipid chains, and the lateral pressure profile of the membrane. researchgate.net The unique bent structure imposed by the cyclopentene (B43876) ring of this compound likely disrupts the highly ordered packing of the acyl chains in the mycobacterial cell membrane, potentially leading to increased permeability and loss of membrane-dependent cellular functions.
Table 2: Research Findings on this compound Metabolism in Mycobacterium vaccae
| Observation | Implication | Reference |
| This compound is incorporated into cellular phospholipids. | The fatty acid is assimilated into the primary structural lipids of the cell membrane. | nih.gov |
| This compound is incorporated into cellular triacylglycerols. | The fatty acid is also integrated into the cell's lipid storage molecules. | nih.gov |
| Cell growth is retarded in the presence of this compound. | The compound's integration likely perturbs essential membrane functions, leading to antimicrobial effects. | nih.gov |
Mechanistic Investigations of Biological Activity
Elucidating Cellular and Molecular Mechanisms of Action
Research into chaulmoogric acid has uncovered distinct mechanisms through which it exerts its biological effects. These can be broadly categorized into its interactions with microbial components, leading to antibacterial activity, and its ability to modulate signaling pathways within eukaryotic cells.
The antimicrobial properties of this compound, particularly against Mycobacterium species, are attributed to its interference with essential bacterial structures and metabolic pathways. smolecule.com While the precise mechanisms are still under investigation, several key hypotheses have emerged from scientific studies.
One proposed mechanism for the antimicrobial action of this compound and its derivatives is the disruption of the bacterial lipid membrane. smolecule.com The unique structure of this compound, featuring a lipophilic cyclopentene (B43876) ring and a fatty acid chain, gives it an amphiphilic nature. smolecule.com This characteristic may allow it to insert into the lipid bilayers of bacterial membranes. smolecule.com Such insertion could perturb membrane fluidity and integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. smolecule.com
Studies on Mycobacterium vaccae have shown that the organism takes up this compound and incorporates it into its cellular phospholipids (B1166683) and triacylglycerols. ebi.ac.uk The resulting alteration in the lipid composition is associated with retarded cell growth, suggesting that the antimicrobial effect stems from a perturbation of membrane-dependent processes. ebi.ac.uk The ethyl ester of this compound is also believed to act primarily by disrupting bacterial lipid membranes.
Another significant hypothesis centers on the inhibition of fatty acid synthesis in bacteria. smolecule.com This is particularly relevant for mycobacteria, which rely on complex lipid biosynthesis for their cell walls. Research on hydnocarpic acid, a close structural analog of this compound also found in chaulmoogra oil, has provided insights into this mechanism. nih.govresearchgate.net Studies suggest that hydnocarpic acid may act as an antagonist to biotin (B1667282). nih.govresearchgate.net Biotin is an essential cofactor for acetyl-CoA carboxylase, a key enzyme in the initiation of fatty acid synthesis. nih.gov By inhibiting biotin synthesis or its coenzymatic function, these cyclopentenyl fatty acids could effectively shut down the production of fatty acids necessary for bacterial growth and replication. nih.govresearchgate.net The structural similarity between this compound and hydnocarpic acid suggests a comparable mechanism of action. google.com
Table 1: Proposed Antimicrobial Mechanisms of this compound
| Mechanism | Target | Proposed Effect | Supporting Evidence |
| Lipid Membrane Disruption | Bacterial Cell Membrane | Insertion into the lipid bilayer, altering membrane fluidity and integrity, leading to leakage of cellular contents. smolecule.com | Incorporation into M. vaccae lipids correlates with growth retardation. ebi.ac.uk |
| Fatty Acid Synthesis Inhibition | Biotin-dependent pathways (e.g., Acetyl-CoA Carboxylase) | Competitive inhibition of biotin synthesis or function, blocking the production of essential fatty acids. nih.govresearchgate.net | Structural analogy to hydnocarpic acid, which shows biotin antagonism. nih.govresearchgate.net |
Beyond its antimicrobial effects, this compound has been identified as a modulator of specific enzymes within eukaryotic cells, highlighting its potential to influence cellular signaling.
This compound has been identified as a novel small molecule activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in diverse cellular processes. ebi.ac.uknih.gov In biochemical screenings, this compound was shown to be an effective activator of PP5. nih.gov The mechanism of activation by this compound appears to be distinct from that of other known activators. ebi.ac.uknih.gov Studies using circular dichroism and limited proteolysis have demonstrated that this compound binds to a region within the tetratricopeptide repeat (TPR) domain at the N-terminus of PP5. ebi.ac.uknih.gov This binding event induces a significant conformational change, leading to a complete loss of helical content in this region, which in turn stimulates the phosphatase's enzymatic activity. ebi.ac.uknih.gov
Table 2: Activation of Protein Phosphatase 5 (PP5) by this compound
| Parameter | Value | Method/Assay | Source |
| Target Enzyme | Protein Phosphatase 5 (PP5) | Biochemical Screening | nih.gov |
| EC₅₀ Value | 134.5 µM | Biochemical Assay | ebi.ac.uknih.gov |
| Binding Domain | Tetratricopeptide Repeat (TPR) Domain | Circular Dichroism, Limited Proteolysis | ebi.ac.uknih.gov |
| Mechanism | Induces conformational change with loss of helical content | Circular Dichroism | nih.gov |
Interestingly, the activation of PP5 by this compound can work in concert with endogenous activators like arachidonic acid. ebi.ac.uknih.gov Arachidonic acid is a known polyunsaturated fatty acid activator of PP5, though it operates through a different mechanism. nih.gov Research has shown that when this compound and arachidonic acid are applied together at relatively low concentrations, they produce a synergistic activation of PP5's enzymatic activity. ebi.ac.uknih.gov This finding suggests that this compound could potentially amplify the effects of endogenous ligands in activating PP5, which may have implications for cellular processes regulated by this phosphatase. ebi.ac.uknih.gov This synergistic relationship opens avenues for exploring how exogenous compounds might interact with and enhance endogenous signaling pathways. nih.gov
In Vitro and Ex Vivo Pharmacological Research Models
Studies on Mycobacterial Growth Inhibition in Controlled Environments
The primary pharmacological effect of this compound that has been extensively studied is its ability to inhibit the growth of mycobacteria. ontosight.ainih.govresearchgate.net In vitro studies have demonstrated its bactericidal activity against Mycobacterium leprae, the causative agent of leprosy, and other mycobacterial species. ontosight.aismolecule.comresearchgate.net
A key finding from these studies is that this compound is taken up by mycobacteria and incorporated into their cellular lipids, including phospholipids and triacylglycerols. nih.gov This incorporation can disrupt membrane processes, leading to the inhibition of mycobacterial proliferation. researchgate.netnih.gov The growth of Mycobacterium vaccae is retarded when this compound is added to the growth medium, supporting the hypothesis that perturbation of membrane function is a key aspect of its antimicrobial action. nih.gov
The effectiveness of this compound and its derivatives against M. leprae has also been evaluated in the mouse footpad infection model. scispace.com The table below summarizes key findings from in vitro mycobacterial growth inhibition studies.
| Mycobacterium Species | Key Findings | Reference(s) |
| Mycobacterium intracellulare | Growth inhibited by hydnocarpic acid (a related compound); inhibition antagonized by biotin. nih.govresearchgate.net | nih.gov, researchgate.net |
| Mycobacterium leprae | This compound exhibits bactericidal effects. ontosight.aismolecule.comresearchgate.net | ontosight.ai, smolecule.com, researchgate.net |
| Mycobacterium vaccae | This compound is incorporated into cellular phospholipids and triacylglycerols, retarding cell growth. nih.gov | nih.gov |
Development and Application of Enzymatic Assay Systems for Target Identification
Enzymatic assays have been instrumental in identifying the molecular targets of this compound. High-throughput screening (HTS) methodologies have enabled the testing of large compound libraries against specific enzymes. It was through such a screening effort that this compound was identified as an activator of Protein Phosphatase 5 (PP5). nih.govbioscientifica.com These assays typically measure the enzymatic activity in the presence and absence of the test compound, allowing for the identification of activators or inhibitors.
Another example of an assay system used to study this compound is the protein-fragment complementation assay (PCA). pnas.org This method can identify small molecules that disrupt protein-protein interactions. In a study using a yeast-based PCA, this compound was found to cause the specific depletion of the Cit2:Cit2 protein complex, which is involved in citrate (B86180) synthesis in the peroxisome. pnas.org
Investigation in Defined Cellular Lineage Models
The effects of this compound have also been investigated in specific cell lineage models, providing insights into its potential roles beyond antimicrobial activity. In a study using a zebrafish reporter line for the pancreatic and duodenal homeobox 1 (pdx1) gene, this compound was identified as a modulator of pdx1 expression. nih.govresearchgate.net The pdx1 gene is crucial for pancreatic development and β-cell function. nih.govresearchgate.net
Further investigation in a murine β-cell line (MIN6) and primary mouse and human islets could elucidate the functional consequences of this compound's interaction with GPR40 and its effects on insulin (B600854) secretion and β-cell biology. nih.gov The table below presents findings from studies using defined cellular lineage models.
| Cellular Model | Key Findings | Reference(s) |
| Zebrafish (pdx1 reporter line) | This compound modulates pdx1 expression. nih.govresearchgate.net | nih.gov, researchgate.net |
| Murine β-cell line (MIN6) | Identified as a novel agonist for the fatty acid receptor GPR40. nih.gov | nih.gov |
| Yeast (Protein-fragment complementation assay) | Depletes the Cit2:Cit2 protein complex. pnas.org | pnas.org |
Synthetic Methodologies and Derivative Research
Chemical Synthesis of Chaulmoogric Acid and Related Cyclopentenyl Fatty Acids
The construction of the cyclopentenyl fatty acid structure has been approached through various synthetic routes, focusing on the efficient formation of the characteristic five-membered ring.
The formation of the cyclopentene (B43876) ring is the cornerstone of synthesizing this compound and its relatives. Various strategies have been developed to achieve this key structural feature.
Intramolecular Cyclization: A foundational strategy involves the intramolecular cyclization of a linear precursor. One documented approach begins with methyl ricinoleate (B1264116), derived from castor oil. asianpubs.orgasianpubs.org This starting material is converted into a 9,12-diketo octadecanoic acid. asianpubs.org A subsequent base-catalyzed intramolecular aldol (B89426) condensation of this diketo compound readily forms the cyclopentene ring structure. asianpubs.org
Pericyclic Reactions: The formation of cyclic fatty acids can also occur under thermal conditions through pericyclic rearrangements. aocs.org For instance, the heating of polyunsaturated fatty acids can lead to intramolecular cyclization, forming five- and six-membered rings. aocs.orgresearchgate.net While not a primary synthetic route for targeted synthesis, this mechanism provides insight into potential pathways for ring formation. aocs.org
Modern Methodologies: Contemporary synthetic chemistry offers advanced methods like ring-closing metathesis (RCM), which has been employed to produce cycloalkenes such as cyclopentene from oleic acid precursors. nih.gov These chemo-enzymatic cascades represent a modern, sustainable approach to forming the cyclic core of these molecules. nih.gov
The total synthesis of this compound and its homologs has been a subject of scientific inquiry for a century, with early methods laying the groundwork for more advanced techniques.
Early Total Syntheses: The first total syntheses of this compound were reported in the 1920s by chemists like Noller and Adams (1926) and Perkins and Cruz (1927). drugfuture.com These early routes were significant achievements, confirming the structure of the natural product. drugfuture.com The synthesis by Perkins and Cruz notably involved the use of cyclopentadiene, a substance described as having extraordinary reactivity, necessitating special precautions. ias.ac.in
Chemo-enzymatic Synthesis: More recent advancements have utilized chemo-enzymatic methods to achieve stereoselectivity. For example, Bacillus subtilis has been used to carry out a stereoselective synthesis of this compound starting from 2-(+/-)-cyclopentenecarboxylic acid (aleprolic acid). ebi.ac.uknih.gov This method leverages the bacterium's enzymatic machinery to perform chain extension on the cyclopentene starter unit, mimicking the natural biosynthetic pathway. nih.govnih.gov
Table 1: Overview of Selected Synthetic Approaches
| Approach | Key Starting Material | Core Strategy | Significance | Reference |
|---|---|---|---|---|
| Perkins and Cruz (1927) | Cyclopentadiene derivatives | Multi-step classical organic synthesis | Early total synthesis confirming the structure. | drugfuture.comias.ac.in |
| Limaye and Ghate (1991) | Methyl ricinoleate (from Castor Oil) | Oxidation followed by base-catalyzed intramolecular cyclization. | Synthesis of a this compound isomer from a common commodity. | asianpubs.orgasianpubs.org |
| Kaneda (1981) | 2-(+/-)-cyclopentenecarboxylic acid | Stereoselective chain elongation using Bacillus subtilis. | Advanced chemo-enzymatic approach achieving stereoselectivity. | ebi.ac.uknih.gov |
Design, Preparation, and Characterization of Research-Oriented Derivatives
Modification of the native this compound structure has been a key strategy to enhance its utility for research and to probe its biological functions.
A significant limitation of free this compound is its physical properties, which historically hindered its clinical application.
Purpose of Esterification: Free this compound is a solid at room temperature with low solubility in water. drugfuture.comgoogle.com To overcome this, researchers developed methods to convert the carboxylic acid into its corresponding esters. The ethyl esters, in particular, were found to be thin, fluid oils that were more readily absorbed and suitable for intramuscular injection, which was critical for early therapeutic trials. nih.gov
Method of Preparation: The ethyl ester of this compound is typically prepared through acid-catalyzed esterification (Fischer esterification). This involves refluxing the free acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.com Industrial production methods involved scaling up this process, followed by purification via vacuum distillation to yield a neutral, almost odorless oil. google.com
Table 2: Physicochemical Properties of this compound vs. its Ethyl Ester
| Property | This compound | This compound, Ethyl Ester | Reference |
|---|---|---|---|
| Molecular Formula | C18H32O2 | C20H36O2 | drugfuture.com |
| Physical State | Shiny leaflets (solid) | Pale yellow, clear liquid | drugfuture.com |
| Melting Point | 68.5°C | Not applicable (liquid) | drugfuture.com |
| Boiling Point | 247-248°C at 20 mmHg | ~190–220°C at 15 mmHg | drugfuture.com |
| Solubility | Freely soluble in ether, chloroform; insoluble in water. | Miscible with alcohol and chloroform; insoluble in water. | drugfuture.com |
Research has extended beyond simple esters to create a variety of novel analogs to explore the chemical space around cyclopentenyl fatty acids. This includes the synthesis of lower and higher homologs of this compound, such as hydnocarpic acid (C16) and aleprolic acid (C6). nih.govias.ac.in Furthermore, researchers have isolated and characterized novel derivatives from natural sources, such as five fatty acids featuring a 3-oxo-cyclopentene ring from the seeds of Hydnocarpus anthelminthica. tandfonline.com The synthesis of analogs with modified alkyl chains or altered ring structures is a key strategy in the development of new chemical entities for biological screening. researchgate.netfrontiersin.org
Structure-activity relationship (SAR) studies are fundamental to understanding which molecular features of this compound and its derivatives are responsible for their biological effects. nih.gov By synthesizing and testing a range of analogs, researchers can identify the key pharmacophores.
Importance of the Cyclopentenyl Ring: The cyclopentenyl moiety is a defining feature and is considered crucial for its biological activity. ebi.ac.uk
Influence of the Carboxylic Acid Chain: The length and nature of the fatty acid chain also play a significant role. Studies comparing the activity of various natural and synthetic cyclopentenyl fatty acids help to elucidate the optimal chain length for specific biological targets. rsc.org
Mechanism-Based Design: A notable finding identified this compound as a small molecule activator of protein phosphatase 5 (PP5). ebi.ac.uk It was shown to bind to the tetratricopeptide repeat (TPR) domain of the enzyme, inducing a conformational change. ebi.ac.uk This detailed mechanistic insight allows for the rational design of new derivatives that could potentially be more potent or selective activators, demonstrating how SAR studies can guide the development of novel research tools. ebi.ac.ukscispace.com
Advanced Analytical Methodologies in Chaulmoogric Acid Research
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone for isolating and analyzing chaulmoogric acid from the complex lipid matrix of natural oils. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are pivotal in this research.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and powerful technique for the analysis of fatty acids, including this compound. openaccessjournals.com It is particularly valuable for handling samples that may be sensitive to the high temperatures used in gas chromatography. aocs.org HPLC can be used for both analytical quantification and for micropreparative purposes, allowing for the isolation of pure fractions for further analysis by methods like mass spectrometry or nuclear magnetic resonance spectroscopy. aocs.org
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary mode used for fatty acid analysis. In RP-HPLC, fatty acids are separated based on their hydrophobicity, which is influenced by both their carbon chain length and the degree of unsaturation. aocs.orghplc.eu Longer, more saturated fatty acids are retained more strongly on the nonpolar stationary phase (like C18) compared to shorter-chain or more unsaturated fatty acids. hplc.eu This principle allows for the effective separation of this compound from other straight-chain fatty acids, such as palmitic and oleic acid, that are commonly found alongside it in natural oils. researchgate.net
For enhanced detection, especially at low concentrations, fatty acids are often derivatized to introduce a chromophore, such as a phenacyl group, allowing for UV detection at higher wavelengths. aocs.org This approach provides a quantitative molar response, as the detector signal corresponds to the derivatizing agent rather than the fatty acid itself. aocs.org A patent for separating a mixture of six fatty acids highlights the use of a C18 column with an acetonitrile-water mobile phase under isocratic elution, demonstrating a practical application of RP-HPLC in this field. google.com
| Parameter | Condition | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | aocs.orghplc.eu |
| Stationary Phase | C18 (Octadecylsilane) | hplc.eugoogle.com |
| Mobile Phase | Acetonitrile-Water mixtures | google.com |
| Elution Mode | Isocratic | google.com |
| Separation Basis | Chain length and degree of unsaturation | aocs.org |
| Detection | UV (often requires derivatization, e.g., with ω-bromoacetophenone) | aocs.orggoogle.com |
To overcome the challenges of separating complex mixtures containing analytes with diverse polarities and charge states, mixed-mode chromatography has emerged as a powerful solution. chromatographyonline.com This approach utilizes stationary phases that incorporate more than one separation mechanism, typically combining reversed-phase and ion-exchange properties. chromatographyonline.com This is particularly useful for analyzing mixtures of free fatty acids, which can be ionized depending on the mobile phase pH. sielc.com
A study demonstrated the effectiveness of a mixed-mode stationary phase combining reversed-phase (C18) and weak anion-exchange (AX) functionalities for the rapid separation of 21 different free fatty acids. nih.gov By manipulating the mobile phase pH, the retention of acidic compounds like this compound can be finely tuned through the anion-exchange mechanism, while the reversed-phase mechanism separates them based on hydrophobicity. sielc.comnih.gov This dual retention mechanism allows for superior resolution and versatility compared to single-mode chromatography, enabling the separation of isomers and fatty acids of varying chain lengths and saturation in a single run. nih.gov The use of mixed-mode chromatography is compatible with mass spectrometry and eliminates the need for ion-pairing agents, simplifying the mobile phase. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a "gold standard" technique for the identification and quantification of volatile and semi-volatile compounds, including fatty acids from complex oil samples. thermofisher.comwikipedia.org For fatty acid analysis, a derivatization step is typically required to convert the non-volatile fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.net This process allows the compounds to be vaporized and travel through the GC column for separation. thermofisher.com
In the analysis of sapucainha oil (Carpotroche brasiliensis), a source of cyclic fatty acids, GC-MS was used to determine the detailed fatty acid composition. The analysis of the FAMEs revealed that this compound was a major component, alongside hydnocarpic acid and gorlic acid. researchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, allowing for definitive identification by comparing the resulting mass spectra to spectral libraries and fragmentation patterns. wikipedia.org This method provides both qualitative and quantitative data on the composition of the oil. researchgate.net
| Fatty Acid | Composition (%) in Sapucainha Oil | Reference |
| Hydnocarpic acid | 36.1% | researchgate.net |
| This compound | 26.5% | researchgate.net |
| Gorlic acid | 23.6% | researchgate.net |
| Palmitic acid | Detected | researchgate.net |
| Palmitoleic acid | Detected | researchgate.net |
| Stearic acid | Detected | researchgate.net |
| Oleic acid | Detected | researchgate.net |
| Linoleic acid | Detected | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) for Isolation and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed, making it a valuable tool for the analysis of herbal medicines and natural products. researchgate.netfoliamedica.bg It is well-suited for creating chemical fingerprints of plant extracts and for quantifying specific marker compounds. nih.gov
An HPTLC method has been developed and validated for the identification and quantification of hydnocarpic acid, a compound structurally similar to this compound, from chaulmoogra oil. researchgate.net This method demonstrates the capability of HPTLC for separating these cyclic fatty acids from the oil matrix. The procedure involves applying the sample as a band on a silica (B1680970) gel 60 F254 HPTLC plate and developing it with a mobile phase such as a mixture of hexane, ethyl acetate, and glacial acetic acid. researchgate.netmdpi.com Quantification is achieved by densitometric scanning of the plates. In one study, the amount of hydnocarpic acid in a chaulmoogra oil sample was quantified to be 54.84% w/w. researchgate.net HPTLC's advantages include its cost-effectiveness, simplicity, and the ability to process multiple samples simultaneously. foliamedica.bgmdpi.com
Spectroscopic and Other Advanced Characterization Methods
Following isolation and purification, spectroscopic techniques are essential for the definitive structural confirmation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure.
In the ¹H-NMR spectrum of fatty acids containing a terminal cyclopentene (B43876) ring, like this compound, characteristic signals can be observed. aocs.org The olefinic protons of the cyclopentenyl ring typically appear around 5.68 ppm. aocs.org Other key signals include the methine proton of the carbon attached to both the ring and the alkyl chain, which is found at approximately 2.60 ppm. aocs.org The presence of the cyclic fatty acid structure in chaulmoogra oil has been confirmed using both FTIR and NMR spectroscopy. scispace.com Further characterization following isolation by techniques like HPTLC often employs a suite of spectroscopic methods including UV, NMR, and MS to confirm the identity of the isolated compound. researchgate.net
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |
| Olefinic protons (in cyclopentene ring) | ~5.68 | - | aocs.org |
| Methine proton (CH attached to ring and chain) | ~2.60 | Methine | aocs.org |
| Methylene (B1212753) protons (in chain, α to ring) | 1.25 and 1.35 | Split Signal | aocs.org |
| Methylene protons (in ring, α to C-H) | 2.02 and 1.27 | Split Signal | aocs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including this compound. researchgate.netjchps.comrsc.org Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the constituent atoms, which is crucial for confirming the presence of the characteristic cyclopentenyl ring and the long aliphatic side chain. aocs.orgphcogj.com
In ¹H NMR spectroscopy, the signals of the olefinic protons within the cyclopentenyl ring are particularly diagnostic, typically appearing at a chemical shift of around 5.68 ppm. aocs.org Another key signal is that of the methine proton on the carbon atom that links the cyclopentene ring to the fatty acid chain, which is observed at approximately 2.60 ppm. aocs.org The various methylene protons of the aliphatic chain produce a complex set of signals, typically in the range of 1.2 to 2.4 ppm. phcogj.comaocs.org
¹³C NMR spectroscopy complements the proton data by providing information on each carbon atom in the molecule. The NMR spectra of cyclopentenyl fatty acids show distinctive signals associated with the cyclopentene ring. aocs.org Carbons within the ring and those immediately attached to it (designated α, β, and γ) have characteristic chemical shifts around 36 ppm, 29 ppm, and 28 ppm, respectively. aocs.org The olefinic carbons in the ring and the carboxyl carbon at the end of the chain also provide unique and identifiable signals. researchgate.netlibretexts.org
Table 1: Characteristic NMR Chemical Shifts for this compound and Related Cyclopentenyl Fatty Acids
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Olefinic Protons (Cyclopentenyl) | ~5.68 (multiplet) | aocs.org |
| ¹H | Methine Proton (Chain-Ring Junction) | ~2.60 (multiplet) | aocs.org |
| ¹H | α-Carbonyl Methylene Protons (-CH₂-COOH) | ~2.2-2.4 | researchgate.net |
| ¹³C | Carboxyl Carbon (-COOH) | ~170-185 | libretexts.org |
| ¹³C | Olefinic Carbons (Cyclopentenyl) | ~125-150 | libretexts.org |
| ¹³C | Chain-Ring Junction and Ring Carbons (α, β, γ) | ~28-36 | aocs.org |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. wikipedia.org When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of this compound from complex mixtures, such as the fatty acid profile of natural oils. fatplants.netresearchgate.netnih.gov
In electron ionization (EI) mass spectrometry, this compound (molecular weight: 280.45 g/mol ) will produce a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 280. nih.govdrugfuture.com The fragmentation of the molecular ion provides a characteristic fingerprint. A dominant fragmentation pathway for cyclopentenyl fatty acids involves the cleavage of the bond between the ring and the aliphatic chain, leading to the formation of a stable cyclopentenyl cation. For its homolog hydnocarpic acid, this results in a base peak at m/z 67. Other significant fragments arise from cleavages along the long alkyl chain, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Table 2: Key Mass Spectrometry Data for this compound
| Ion Type | Description | Expected m/z Value | Reference |
|---|---|---|---|
| Molecular Ion [M]⁺· | Intact ionized molecule | 280 | nih.gov |
| Fragment Ion | Likely corresponds to the cyclopentenyl cation fragment | 67 | |
| Fragment Ion | Observed high-intensity peak in NIST library spectrum | 82 | nih.gov |
| Fragment Ion | Observed high-intensity peak in NIST library spectrum | 95 | nih.gov |
Differential Scanning Calorimetry (DSC) in Lipid Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. wikipedia.org In lipid research, DSC is crucial for characterizing the thermal properties of fatty acids like this compound, including phase transitions and oxidative stability. explorationpub.comresearchgate.net
The primary application of DSC is the determination of melting point and crystallization events. wikipedia.org For this compound, a sharp endothermic peak on the DSC thermogram indicates its melting point, which has been reported to be 68.5°C. biosynth.com This transition from a solid to a liquid state involves a specific enthalpy of fusion, which can also be quantified by DSC.
Furthermore, DSC can be used to assess the oxidative stability of lipids. wikipedia.orgconicet.gov.ar By heating the sample in the presence of oxygen, the onset temperature of oxidation (OOT) can be determined. conicet.gov.ar This appears as a sharp exothermic deviation from the baseline, and a higher OOT value indicates greater resistance to oxidation. This type of analysis is vital for understanding how the unique cyclic structure of this compound influences its stability compared to straight-chain saturated or unsaturated fatty acids. conicet.gov.ar
Table 3: Thermal Properties of this compound Investigated by DSC
| Thermal Property | Description | Typical Value / Observation | Reference |
|---|---|---|---|
| Melting Point (Tₘ) | Temperature of transition from solid to liquid phase. | 68.5°C | biosynth.com |
| Phase Transitions | Changes in the physical state of the material upon heating or cooling. | Observed as endothermic (melting) or exothermic (crystallization) peaks. | wikipedia.org |
| Oxidation Onset Temperature (OOT) | Temperature at which rapid oxidation begins. A measure of oxidative stability. | Determined by a sharp exothermic event. Specific value depends on experimental conditions. | conicet.gov.ar |
Comparative and Homologous Cyclopentenyl Fatty Acid Research
Comparative Biological and Biochemical Studies with Hydnocarpic Acid
Chaulmoogric acid and hydnocarpic acid, both cyclopentenyl fatty acids, are principal components of chaulmoogra oil, historically used in the treatment of leprosy. bps.ac.ukresearchgate.net Their structural similarity, differing only by the length of their aliphatic side chains, has prompted numerous comparative studies to elucidate their respective contributions to the oil's therapeutic effects.
Early research into the anti-leprosy activity of these compounds yielded varied results. Studies on the crude sodium salts of fatty acids from chaulmoogra oil, as well as isolated chaulmoogric and hydnocarpic acids, demonstrated inhibition of Mycobacterium leprae multiplication in mouse footpad infections. nih.gov this compound, when administered intraperitoneally, was found to be active against M. leprae. nih.gov In contrast, one study reported that hydnocarpic acid administered under specific conditions was not effective. nih.gov However, other research highlights the potent antimicrobial properties of hydnocarpic acid, suggesting it may even have superior antimicrobial synergy due to its interaction with multidrug resistance inhibitors.
The structural difference between the two acids—this compound possessing an 18-carbon chain and hydnocarpic acid a 16-carbon chain—influences their physicochemical properties. The longer carbon chain of this compound increases its lipophilicity, which can in turn reduce its solubility and bioavailability. This difference in lipophilicity may play a role in their varying efficacy and mechanisms of action.
The presence and relative abundance of these two acids vary among different Hydnocarpus species. For instance, some species are rich in this compound while containing little to no hydnocarpic acid. ilsl.br This natural variation has been correlated with the differing antileprotic efficacy of oils from different sources.
| Attribute | This compound | Hydnocarpic Acid |
| Carbon Chain Length | C18 | C16 |
| Antimicrobial Activity | Moderate antileprotic activity. | Potent antimicrobial, synergistic with MDR inhibitors. |
| Lipophilicity | Higher | Lower |
| Solubility/Bioavailability | Potentially limited due to higher lipophilicity. | Generally higher than this compound. |
Comparative Biological and Biochemical Studies with Gorlic Acid
Gorlic acid is another significant cyclopentenyl fatty acid found alongside chaulmoogric and hydnocarpic acids in the seed oils of certain plants from the Flacourtiaceae family, such as Carpotroche brasiliensis. vulcanchem.comscielo.br Structurally, gorlic acid is an 18-carbon cyclopentenyl fatty acid, similar to this compound, but with the key difference of an additional double bond in its aliphatic side chain. vulcanchem.comgerli.com This structural variation is a primary focus of comparative research.
The unique structure of gorlic acid, with its cis-double bond at the 6th position of the side chain, contributes to its distinct biological properties. vulcanchem.com While both chaulmoogric and gorlic acids possess anti-inflammatory properties, studies on acid fractions containing gorlic acid have demonstrated significant dose-dependent anti-inflammatory and antinociceptive (pain-reducing) activities. vulcanchem.comscielo.br
In terms of antimicrobial action, while this compound is noted for its activity against Mycobacterium, gorlic acid has been reported to have weaker antifungal action. The differences in their unsaturation and the specific position of the double bonds likely influence their interaction with microbial cell membranes and enzymes, leading to varied biological activity spectrums. vulcanchem.com
| Attribute | This compound | Gorlic Acid |
| Carbon Chain Length | C18 | C18 |
| Side Chain Unsaturation | Monounsaturated | Diunsaturated (additional double bond) vulcanchem.comgerli.com |
| Biological Activity | Anti-leprotic, antimicrobial. vulcanchem.com | Anti-inflammatory, antinociceptive, weaker antifungal action. vulcanchem.com |
| Natural Occurrence | Major component in Hydnocarpus species. researchgate.net | Found in Carpotroche brasiliensis and some Hydnocarpus species. vulcanchem.comscielo.br |
Investigation of Other this compound Homologs and Analogs
The study of cyclopentenyl fatty acids extends beyond the three primary compounds to a series of lower homologs and analogs, which provide further insight into the structure-activity relationships within this unique class of molecules.
Alepric, Aleprylic, Aleprestic, and Aleprolic Acids in Research
Chemical analysis of Hydnocarpus wightiana oil revealed the presence of several lower homologs of this compound. ilsl.br These were named alepric, aleprylic, aleprestic, and aleprolic acids. ilsl.bracs.org These acids differ from hydnocarpic acid by successively shorter side chains.
Alepric acid (C14) is the next lower homolog of hydnocarpic acid. ilsl.br It has been shown to possess antimicrobial and anti-inflammatory properties. smolecule.com
Aleprylic acid (C12) is the next lower homolog after alepric acid. ilsl.br
Aleprestic acid (C10) and Aleprolic acid (C8) are even shorter-chain homologs. ilsl.br
Research suggests that a biosynthetic pathway for cyclopentenyl fatty acids involves aleprolic acid as a starter molecule, which is formed from the non-proteinogenic amino acid cyclopentenylglycine. researchgate.netnih.gov This pathway proceeds via chain elongation to produce the longer-chain homologs like hydnocarpic and chaulmoogric acids. nih.gov
Structure-Function Comparisons Across the Cyclopentenyl Fatty Acid Family
The existence of a homologous series of cyclopentenyl fatty acids allows for systematic investigation of how chain length and unsaturation affect biological function. The key structural features that differentiate these molecules are the length of the carboxylic acid side chain and the presence and position of double bonds within that chain. vulcanchem.com
The cyclopentenyl ring is considered essential for the characteristic antimicrobial activity against mycobacteria. researchgate.netresearchgate.net Dihydrothis compound, where the double bond in the cyclopentenyl ring is saturated, still shows activity, whereas straight-chain fatty acids like palmitic acid are inactive against M. leprae. nih.gov This underscores the importance of the cyclic structure.
Variations in chain length, from aleprolic acid (C8) to this compound (C18), influence properties like lipophilicity and solubility, which in turn affect bioavailability and potency. For instance, the longer chain of this compound increases lipophilicity but may decrease bioavailability compared to the shorter-chain hydnocarpic acid. The additional double bond in gorlic acid's side chain also modifies its biological activity profile compared to the monounsaturated this compound. vulcanchem.com
| Compound | Formula | Key Structural Feature |
| This compound | C18H32O2 | C18, cyclopentenyl ring |
| Hydnocarpic acid | C16H28O2 | C16, cyclopentenyl ring |
| Gorlic acid | C18H30O2 | C18, cyclopentenyl ring, extra double bond in side chain vulcanchem.com |
| Alepric acid | C14H24O2 | C14, cyclopentenyl ring ilsl.br |
| Aleprylic acid | C12H20O2 | C12, cyclopentenyl ring ilsl.br |
| Aleprestic acid | C10H16O2 | C10, cyclopentenyl ring ilsl.br |
| Aleprolic acid | C8H12O2 | C8, cyclopentenyl ring, biosynthetic precursor ilsl.brnih.gov |
Differentiation from Straight-Chain Fatty Acids in Complex Biological Systems
The most fundamental difference between this compound and its homologs versus common dietary fatty acids lies in their structure: cyclopentenyl fatty acids possess a terminal five-carbon ring, while most fatty acids in mammals are straight-chain (aliphatic). smolecule.comd-nb.info This cyclic structure imparts unique physicochemical and biological properties.
In biological systems, this structural distinction leads to different metabolic fates and interactions. While straight-chain fatty acids are primary components of cell membranes and key players in energy metabolism, the biological role of cyclopentenyl fatty acids is more specialized. Their mechanism of action against mycobacteria is thought to involve the disruption of the bacterial cell membrane and interference with specific metabolic pathways, possibly related to biotin (B1667282) synthesis or utilization, due to a structural analogy between the cyclopentenyl ring and biotin. researchgate.net This is a mode of action not shared by common saturated or unsaturated straight-chain fatty acids. nih.govresearchgate.net
Furthermore, the biosynthesis of cyclopentenyl fatty acids follows a distinct pathway starting from precursors like cyclopentenylglycine and aleprolic acid, which is separate from the well-established fatty acid synthesis pathways for straight-chain fatty acids that utilize acetyl-CoA and malonyl-CoA. nih.govcirad.fr This fundamental difference in origin and structure dictates their unique biological activities and differentiates them from the more common fatty acids found in complex biological systems.
Future Directions and Emerging Research Avenues
Unexplored Biosynthetic Regulatory Mechanisms and Genetic Engineering Potential
Understanding these regulatory networks is crucial for harnessing the potential of genetic engineering to enhance the production of chaulmoogric acid. The enzymes responsible for the synthesis of fatty acids are well-documented, including acetyl-CoA carboxylase and fatty acid synthase complexes. rsc.org Advanced genetic engineering techniques, which have been successfully applied to other oil-producing organisms like microalgae and oilseed crops to modify their fatty acid profiles, could be adapted for this compound. google.com.pggoogle.comnih.gov By identifying and overexpressing key enzymes or transcription factors that control the biosynthetic pathway, it may be possible to create high-yielding recombinant production systems in more common industrial organisms. This could provide a sustainable and scalable source of this compound, independent of its natural plant sources.
Identification of Novel Molecular Targets Beyond Currently Known Interactions
For decades, the therapeutic action of this compound was almost exclusively associated with its antimycobacterial properties, particularly against Mycobacterium leprae. nih.govresearchgate.net The proposed mechanisms included interference with mycobacterial multiplication and possible disruption of biotin (B1667282) synthesis or activity. nih.gov However, recent research has begun to unveil novel molecular targets, suggesting a broader pharmacological potential.
A significant finding was the identification of this compound as a novel agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.gov GPR40 is highly expressed in pancreatic β-cells and is involved in amplifying glucose-stimulated insulin (B600854) secretion, making it an attractive target for diabetes research. nih.gov Furthermore, other studies have shown that this compound can act as a small molecule activator of protein phosphatase 5 (PP5), an enzyme implicated in various cellular processes and considered a potential therapeutic target in conditions like Alzheimer's disease. thegoodscentscompany.comresearchgate.net Its ethyl ester derivative has also been identified in antiviral screens as having activity against La Crosse Virus. asm.org These findings highlight a clear shift from its historical use and open up new therapeutic avenues in metabolic disease, neurodegeneration, and virology. Additionally, derivatives of the related hydnocarpic acid have shown promising antineoplastic activity against human lung carcinoma cell lines, suggesting a potential role for cyclopentenyl fatty acids in oncology. researchgate.net
Table 2: Research Findings on Novel Molecular Targets
| Molecular Target | Research Finding | Potential Therapeutic Area | Citation |
|---|---|---|---|
| GPR40 (FFAR1) | Identified as a novel agonist that amplifies glucose-stimulated insulin secretion. | Diabetes, Metabolic Disorders | nih.gov |
| Protein Phosphatase 5 (PP5) | Acts as a small molecule activator of the enzyme. | Alzheimer's Disease, Neurological Disorders | thegoodscentscompany.comresearchgate.net |
| La Crosse Virus (LACV) | The ethyl ester derivative showed antiviral activity in a rapid screening assay. | Virology, Infectious Diseases | asm.org |
Potential for Bio-Inspired Synthesis and Application in Advanced Materials Research
The unique cyclic structure of this compound, which distinguishes it from common linear fatty acids, presents both challenges and opportunities for chemical synthesis. wikipedia.org While total chemical synthesis has been achieved, routes can be complex. ilsl.bracs.org This has led to an interest in bio-inspired and biocatalytic approaches. Research has demonstrated the stereoselective synthesis of this compound using the bacterium Bacillus subtilis, which can convert a cyclopentene (B43876) carboxylic acid precursor into the final product, showcasing the potential of microbial systems for its production. nih.gov Such bio-inspired methods could offer more efficient and environmentally friendly manufacturing processes.
Beyond medicine, the distinct physical and chemical properties of this compound make it a candidate for applications in advanced materials research. One of the most promising areas is in the development of biolubricants. smolecule.com Recent studies have highlighted the favorable tribological (friction-reducing) properties of chaulmoogra oil, attributing them to its unique fatty acid composition. smolecule.comscispace.com The cyclic structure of this compound may contribute to enhanced oxidative stability compared to lubricants based on unsaturated linear fatty acids. scispace.com As industries seek sustainable and high-performance alternatives to mineral oil-based products, this compound and its derivatives could serve as a valuable renewable feedstock for lubricants, polymers, and other advanced materials. smolecule.com
Q & A
Q. What analytical methods are most effective for identifying and quantifying chaulmoogric acid in plant extracts?
Gas chromatography-mass spectrometry (GC/MS) and GC with flame ionization detection are primary methods. GC/MS enables structural confirmation via fragmentation patterns and retention indices, while GC quantifies fatty acids by comparing peak areas to calibration standards. For example, HP-FFAP capillary columns (30 m × 0.32 mm I.D.) and split-less injection modes optimize separation of cyclopentene fatty acids like this compound . Hydnocarpic acid (C16) and gorlic acid (C18) often co-elute, requiring ion chromatograms (e.g., m/z=74) for differentiation .
Q. How does the stereochemistry of this compound influence its biological activity?
this compound’s cyclopentene ring and (R)-enantiomeric configuration are critical for binding to enzymes or receptors. Studies using NMR (e.g., carbon signals at 36.15 ppm for α-carbon) and molecular docking reveal that stereochemical alignment affects interactions with targets like protein-DNA complexes . For instance, (R)-chaulmoogric acid shows stronger binding affinity (−5.8 kcal/mol) compared to other fatty acids in docking simulations .
Q. What are the primary biological roles of this compound in traditional medicinal plants?
Derived from Hydnocarpus anthelminticus, this compound (C18H32O2) contributes to anti-inflammatory and wound-healing effects. In vitro models demonstrate its role in reducing oxidative stress and modulating cytokine production, likely through cyclooxygenase inhibition . Co-occurrence with hydnocarpic acid (48.5% in ethyl acetate fractions) suggests synergistic activity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in quantifying this compound across different extraction methods?
Contradictions often arise from solvent polarity (e.g., methanol vs. ethyl acetate) and column selection. Standardize protocols using split-less GC injection, internal standards (e.g., methyl esters), and reproducibility checks via ANOVA with post-hoc tests (e.g., Newman-Keuls). For instance, ethyl acetate fractions yield higher this compound (17.56%) than methanol extracts (9.06%) due to solubility differences .
Q. What experimental designs are optimal for studying this compound’s molecular interactions in inflammatory pathways?
Use in vitro models (e.g., macrophage cell lines) with LPS-induced inflammation. Measure nitric oxide (NO) suppression and IL-6/IL-1β levels via ELISA. Combine GC/MS for compound validation and RNA-seq to identify affected pathways (e.g., NF-κB). Include dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assays) .
Q. How can NMR spectral data differentiate this compound from structurally similar cyclopentene fatty acids?
Key NMR signals include cyclopentene carbons (α: 36.15 ppm; β: 45.58 ppm) and unsaturated bonds (δ 129.94–135.45 ppm). Compare with hydnocarpic acid (C16: shorter alkyl chain) and gorlic acid (C18: additional double bond). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What methodologies address challenges in synthesizing this compound derivatives for structure-activity studies?
Enzymatic synthesis via acyl-CoA ligases (e.g., activation to hydroxamic acid derivatives) enables controlled modification. Optimize reaction conditions (pH, temperature) using LC-MS for product tracking. For stereospecific derivatives, employ chiral catalysts or biocatalysts .
Data and Methodological Considerations
Q. How should researchers validate the purity of this compound isolates in pharmacological studies?
Combine HPLC (C18 columns, acetonitrile/water gradients) with diode-array detection (UV λ=210 nm) and cross-validate via GC/MS. Purity thresholds (>95%) should align with pharmacopeial standards .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. Apply one-way ANOVA with Tukey’s post-test for multi-group comparisons. Report SEM and significance thresholds (p<0.05) .
Q. How can molecular docking studies improve understanding of this compound’s mechanism of action?
Dock this compound into protein active sites (e.g., COX-2, DNA-binding proteins) using AutoDock Vina. Prioritize binding poses with lowest ΔG values and validate via mutagenesis or ITC. Compare with known inhibitors to identify competitive/non-competitive interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
